![molecular formula C14H19NO2 B14256429 Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 309974-70-7](/img/structure/B14256429.png)
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring with a propenyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(2-propenyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis.
化学反応の分析
Types of Reactions
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The propenyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl ester: Lacks the propenyl substituent and has different reactivity and applications.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains an isopropyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
Carbamic acid, [(1-oxo-2-propenyl)oxy]-, 1,1-dimethylethyl ester: Similar structure but with an additional oxo group, affecting its chemical behavior.
Uniqueness
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and makes it a valuable compound for various applications.
特性
CAS番号 |
309974-70-7 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
tert-butyl N-(2-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-8-11-9-6-7-10-12(11)15-13(16)17-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H,15,16) |
InChIキー |
CXJLVMRMCQQEHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




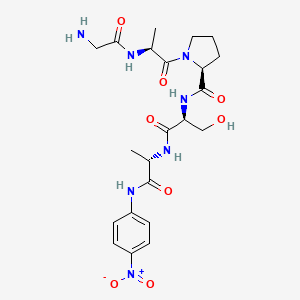

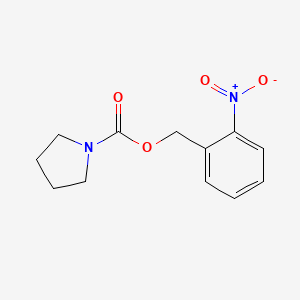

![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)

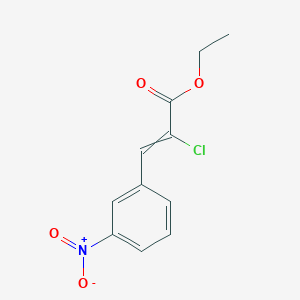
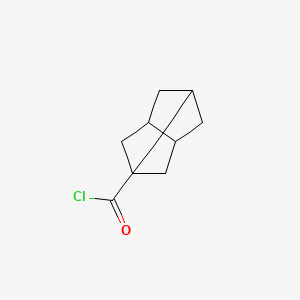
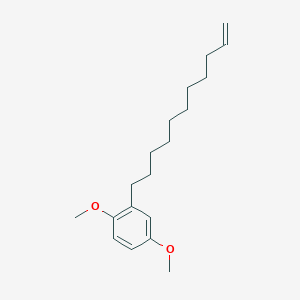
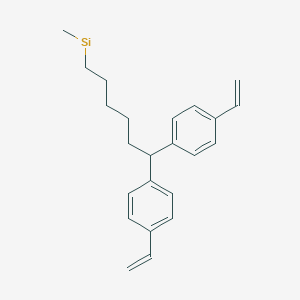
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

